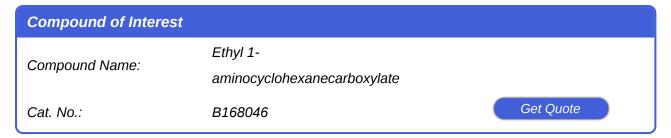


An In-depth Technical Guide to 1-Aminocyclohexanecarboxylic Acid Ethyl Ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexanecarboxylic acid ethyl ester is a cyclic, non-proteinogenic amino acid derivative. As a conformationally restricted amino acid, it serves as a valuable building block in medicinal chemistry and drug design. Its rigid cyclohexane scaffold introduces specific conformational constraints into peptide chains, influencing their secondary structure and biological activity. This technical guide provides a comprehensive overview of the key characteristics, synthesis, and applications of 1-aminocyclohexanecarboxylic acid ethyl ester, with a focus on its relevance to researchers in the field of drug development.

Chemical and Physical Properties

1-Aminocyclohexanecarboxylic acid ethyl ester is a derivative of its parent amino acid, 1-aminocyclohexanecarboxylic acid. The addition of an ethyl ester group modifies its solubility and reactivity, making it a versatile intermediate in organic synthesis.



Property	Value	Reference
Chemical Name	Cyclohexanecarboxylic acid, 1-amino-, ethyl ester	[1]
Synonyms	Ethyl 1- aminocyclohexanecarboxylate, Ethyl 1-amino-1- cyclohexanecarboxylate	[1]
CAS Number	1664-34-2	[1]
Molecular Formula	C9H17NO2	[1]
Molecular Weight	171.24 g/mol	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-aminocyclohexanecarboxylic acid ethyl ester. While a complete set of spectra for the ethyl ester is not readily available in the public domain, data for the parent acid and related esters provide valuable insights.

Infrared (IR) Spectroscopy: The IR spectrum of a typical saturated ester like ethyl acetate shows a characteristic C=O stretching absorption around 1735 cm⁻¹[2]. For 1-aminocyclohexanecarboxylic acid ethyl ester, one would expect a strong carbonyl absorption in this region. Additionally, the N-H stretching of the primary amine would appear in the region of 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: The ¹H NMR spectrum of ethyl acetate shows a characteristic quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons of the ethyl group. For 1-aminocyclohexanecarboxylic acid ethyl ester, similar signals for the ethyl group would be expected. The protons of the cyclohexane ring would appear as a complex multiplet, likely in the range of 1.2-2.0 ppm. The chemical shift of the amine protons can vary and may appear as a broad singlet.



• ¹³C NMR: The carbonyl carbon of the ester group in carboxylic acid derivatives typically resonates in the range of 160-180 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the cyclohexane ring would resonate in the aliphatic region of the spectrum.

Mass Spectrometry: In the mass spectrum of esters, a common fragmentation pattern is the formation of an acylium ion $(R-CO^+)[3]$. For 1-aminocyclohexanecarboxylic acid ethyl ester, the molecular ion peak (M^+) would be observed at m/z = 171.

Synthesis of 1-Aminocyclohexanecarboxylic Acid Ethyl Ester

A detailed, specific experimental protocol for the synthesis of 1-aminocyclohexanecarboxylic acid ethyl ester is not explicitly available in the reviewed literature. However, a general and widely applicable method for the synthesis of α -amino acids, the Strecker synthesis, can be adapted for this purpose, followed by esterification.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

- Synthesis of 1-Aminocyclohexanecarboxylic Acid: This can be achieved via the Strecker synthesis starting from cyclohexanone.
- Esterification: The resulting amino acid is then esterified to yield the ethyl ester.

Caption: Proposed synthetic pathway for 1-aminocyclohexanecarboxylic acid ethyl ester.

Experimental Protocols

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid (Adapted Strecker Synthesis)

- Materials: Cyclohexanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Hydrochloric Acid (HCl), Water.
- Procedure:



- In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The flask is cooled in an ice bath, and cyclohexanone is added dropwise with vigorous stirring.
- The reaction mixture is stirred at room temperature for several hours to allow for the formation of 1-aminocyclohexanecarbonitrile.
- The intermediate aminonitrile is then subjected to acid hydrolysis by the addition of concentrated hydrochloric acid and heating the mixture under reflux.
- After cooling, the resulting 1-aminocyclohexanecarboxylic acid hydrochloride precipitates and can be collected by filtration.
- The free amino acid can be obtained by neutralization with a suitable base.

Step 2: Esterification of 1-Aminocyclohexanecarboxylic Acid

- Materials: 1-Aminocyclohexanecarboxylic acid, Ethanol (absolute), Sulfuric Acid (concentrated) or Thionyl Chloride.
- Procedure (Fischer Esterification):
 - 1-Aminocyclohexanecarboxylic acid is suspended in an excess of absolute ethanol in a round-bottom flask.
 - A catalytic amount of concentrated sulfuric acid is carefully added.
 - The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.
 - After completion, the excess ethanol is removed under reduced pressure.
 - The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the ethyl ester is extracted with an organic solvent (e.g., ethyl acetate).



• The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude 1-aminocyclohexanecarboxylic acid ethyl ester, which can be further purified by distillation or chromatography.

Applications in Drug Development

The rigid structure of 1-aminocyclohexanecarboxylic acid makes it a valuable tool for designing peptidomimetics with enhanced stability and specific conformations.[4][5]

Role as a Constrained Amino Acid

Incorporating conformationally restricted amino acids like 1-aminocyclohexanecarboxylic acid into peptides can:

- Stabilize Secondary Structures: The cyclohexane ring restricts the phi (ϕ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of stable secondary structures such as β -turns and helices.[4] This is crucial for mimicking the bioactive conformation of natural peptides.
- Increase Proteolytic Stability: The non-natural structure of this amino acid can render the
 resulting peptides more resistant to degradation by proteases, thereby increasing their in
 vivo half-life.
- Enhance Receptor Binding Affinity and Selectivity: By locking the peptide into a specific conformation that is optimal for receptor binding, the affinity and selectivity of the ligand can be improved.

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